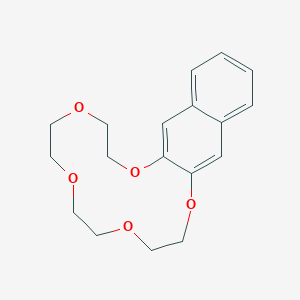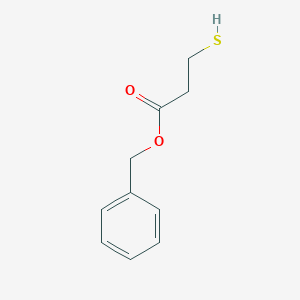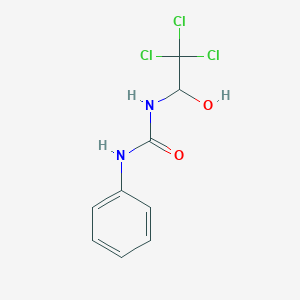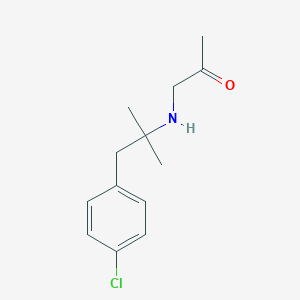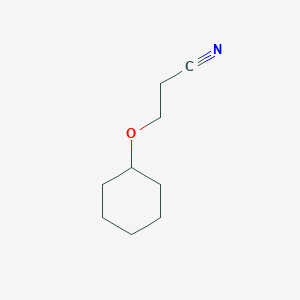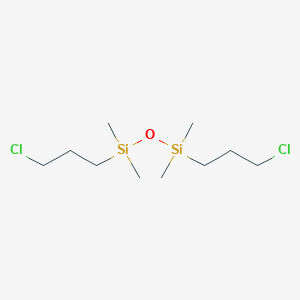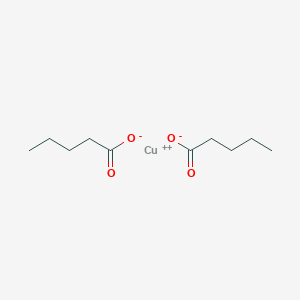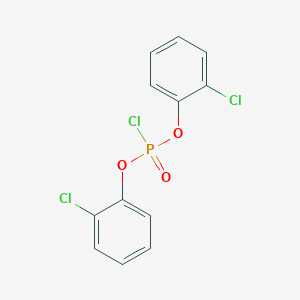
Bis(2-chlorophenyl) phosphorochloridate
Übersicht
Beschreibung
Bis(2-chlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C₁₂H₈Cl₃O₃P and a molecular weight of 337.52 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Bis(2-chlorophenyl) phosphorochloridate can be synthesized through the reaction of phosphorus oxychloride with 2-chlorophenol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Bis(2-chlorophenyl) phosphorochloridate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Water: For hydrolysis reactions.
Major Products
Bis(2-chlorophenyl) phosphate: Formed through hydrolysis.
Substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Organophosphorus Compounds: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine
Enzyme Inhibition Studies: Employed in research to study the inhibition of enzymes that interact with organophosphorus compounds.
Industry
Flame Retardants: Utilized in the production of flame retardants due to its phosphorus content.
Wirkmechanismus
Mechanism: : Bis(2-chlorophenyl) phosphorochloridate exerts its effects primarily through the interaction with nucleophiles, leading to the formation of substituted products. The phosphorus atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions .
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-dichlorophenyl) phosphorochloridate: Similar in structure but with additional chlorine atoms on the phenyl rings.
Diphenyl phosphorochloridate: Lacks the chlorine atoms on the phenyl rings, leading to different reactivity and applications.
Uniqueness: : Bis(2-chlorophenyl) phosphorochloridate is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402367 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17776-78-2 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of bis(2-chlorophenyl) phosphorochloridate in oligonucleotide synthesis?
A1: this compound functions as a coupling agent in the H-phosphonate approach to oligonucleotide synthesis [, ]. This approach involves coupling a nucleoside H-phosphonate with a protected nucleoside at -40°C using this compound. This reaction forms an intermediate that subsequently undergoes sulfur transfer to yield a phosphorothioate linkage, a common modification in antisense oligonucleotides []. This method has proven effective in synthesizing various oligonucleotides, including a 21-mer phosphorothioate (ISIS 2922) [].
Q2: What are the advantages of using this compound compared to other coupling agents in this synthesis?
A2: While the provided research doesn't directly compare this compound to other coupling agents, it highlights its effectiveness in achieving virtually quantitative yields for both the coupling and sulfur transfer reactions at low temperatures []. This high efficiency contributes to the synthesis of highly pure oligonucleotide products []. Additionally, the research mentions the use of diphenyl phosphorochloridate as an alternative coupling agent, particularly for large-scale synthesis, to minimize side reactions often associated with H-phosphonate chemistry []. This suggests that the choice of coupling agent, including this compound, can significantly impact the yield and purity of the final oligonucleotide product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


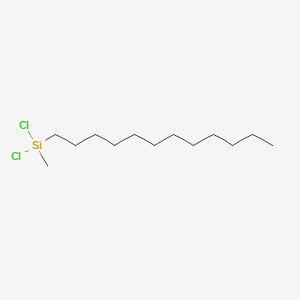
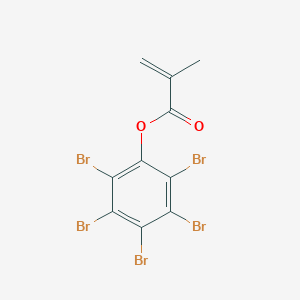
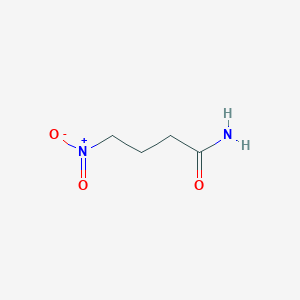
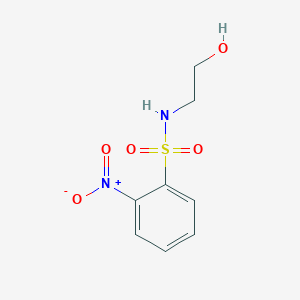
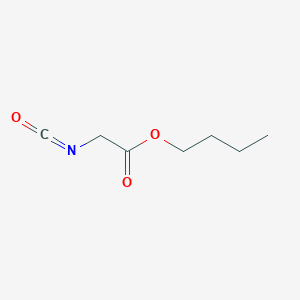
![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
